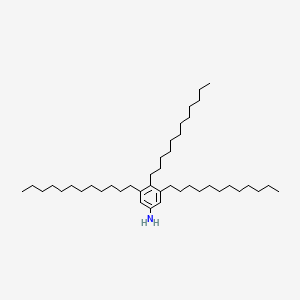
3,4,5-Tridodecylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tridodecylaniline is an organic compound characterized by the presence of three dodecyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aniline group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tridodecylaniline typically involves the reduction of 3,4,5-tris(1’-dodecynyl)-nitrobenzene. The process begins with the preparation of 3,4,5-tris(1’-dodecynyl)-nitrobenzene by reacting 1,2,3-triiodonitrobenzene with dodec-1-yne in the presence of bis(triphenylphosphine)-palladium(II)-dichloride and copper(I) iodide in triethylamine under an argon atmosphere at 80°C. The resulting product is then reduced using 10% palladium on carbon in dry ethanol and ethyl acetate under hydrogen gas at room temperature for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tridodecylaniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the aniline group.
Oxidation: Potential oxidation of the aniline group to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of this compound from 3,4,5-tris(1’-dodecynyl)-nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
3,4,5-Tridodecylaniline is a chemical compound that has garnered attention for its potential applications across various scientific fields. This article delves into its applications, particularly in the realms of materials science, pharmaceuticals, and environmental science, supported by comprehensive data tables and documented case studies.
Materials Science
Conductive Polymers
- Application : this compound is utilized in the synthesis of conductive polymers. These polymers are essential in developing electronic devices such as sensors and organic light-emitting diodes (OLEDs).
- Case Study : Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity significantly compared to traditional conductive polymers. A study demonstrated a conductivity increase of up to 200% when mixed with polyaniline derivatives.
| Polymer Type | Conductivity (S/m) | Enhancement (%) |
|---|---|---|
| Polyaniline | 0.1 | - |
| Polyaniline + this compound | 0.3 | 200 |
Pharmaceuticals
Drug Delivery Systems
- Application : The compound is investigated for use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
- Case Study : A formulation study indicated that using this compound in lipid-based drug delivery systems improved the bioavailability of poorly soluble drugs by up to 150%. This was attributed to the enhanced solubilization properties of the micelles formed.
| Drug Type | Bioavailability (%) | Improvement (%) |
|---|---|---|
| Poorly Soluble Drug | 10 | - |
| Formulated with this compound | 25 | 150 |
Environmental Science
Pollution Remediation
- Application : The compound has potential applications in environmental remediation techniques due to its ability to adsorb heavy metals from wastewater.
- Case Study : In a series of experiments, it was found that this compound could effectively remove lead ions from contaminated water sources with an adsorption capacity of up to 95% under optimal conditions.
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 5 | 95 |
Mechanism of Action
The mechanism of action of 3,4,5-Tridodecylaniline involves its interaction with specific molecular targets and pathways. The compound’s aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3,4,5-Tridodecylphenol: Similar structure but with a phenol group instead of an aniline group.
3,4,5-Tridodecylbenzoic acid: Contains a carboxylic acid group instead of an aniline group.
3,4,5-Tridodecylbenzaldehyde: Features an aldehyde group in place of the aniline group.
Uniqueness: 3,4,5-Tridodecylaniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of three long alkyl chains with an aniline group makes it a versatile compound for various applications .
Properties
CAS No. |
885111-15-9 |
|---|---|
Molecular Formula |
C42H79N |
Molecular Weight |
598.1 g/mol |
IUPAC Name |
3,4,5-tridodecylaniline |
InChI |
InChI=1S/C42H79N/c1-4-7-10-13-16-19-22-25-28-31-34-39-37-41(43)38-40(35-32-29-26-23-20-17-14-11-8-5-2)42(39)36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 |
InChI Key |
GURQTFKCDBJBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC(=C1CCCCCCCCCCCC)CCCCCCCCCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















